

ethacrynic acid loop diuretic equivalency

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Compound Focus: Ethacrynic Acid

CAS No.: 58-54-8

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Loop Diuretics Comparison Table

Parameter	Ethacrynic Acid	Furosemide	Bumetanide	Torsemide
Approx. Equivalent Dose	50-60 mg [1]	40 mg [1]	1 mg [2]	20 mg [2]
Sulfonamide Moisty	No (sulfa-free) [3] [4]	Yes [2]	Yes [2]	Yes [2]
Ototoxicity Risk	Higher (especially IV) [3] [2]	Lower (risk present) [2]	Lower (risk present) [2]	Lower (risk present) [2]
Bioavailability	~100% (IV) [3]	~50% [2]	~80% [2]	~80% [2]
Half-Life	2-4 hours [4]	1.5-2 hours [2]	~1 hour [2]	3-4 hours [2]
Primary Clinical Niche	Sulfa-allergic patients; refractory edema [3] [4]	First-line for edema/CHF [2]	High potency; alternative to furosemide [2]	Long duration; tissue remodeling effects [5]

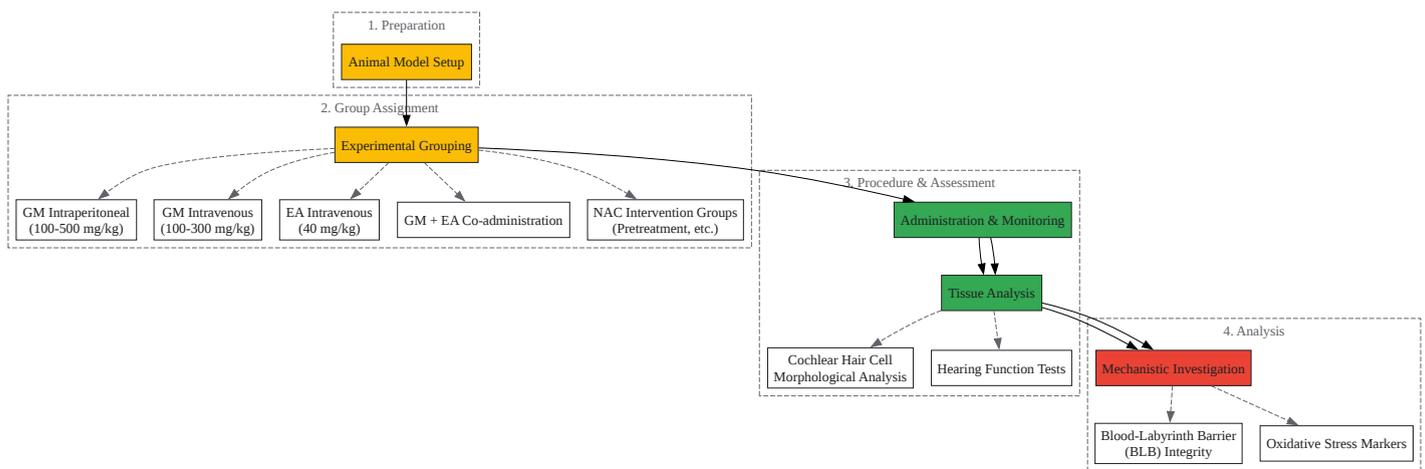
Key Experimental Data and Clinical Insights

The equivalency is inferred from clinical practice and pharmacological data rather than direct head-to-head trials.

- **Dosing in Heart Failure:** Recent 2024 guidelines for Acute Decompensated Heart Failure (ADHF) use "Furosemide Equivalents (FE)" for dosing, though they typically focus on furosemide, bumetanide, and torsemide, indirectly highlighting **ethacrynic acid**'s niche role [6].
- **Mechanism Beyond Diuresis:** A 2024 study demonstrated that at high concentrations (0.5-1.0 mmol/l), **ethacrynic acid** significantly inhibits kynurenic acid (KYNA) production and kynurenine aminotransferase (KAT) activity in rat kidneys *in vitro*, a effect not seen with furosemide or torsemide [5]. This suggests potential non-diuretic, metabolic effects distinct from other loop diuretics.
- **Synergistic Ototoxicity:** Multiple studies confirm that co-administration of **ethacrynic acid** with aminoglycoside antibiotics (like gentamicin) poses a significant risk. **Ethacrynic acid** disrupts the blood-labyrinth barrier, facilitating entry of ototoxic drugs into the inner ear and leading to permanent hearing loss [7] [3] [4].

Experimental Protocol: Ototoxicity Synergy

The following diagram outlines the key experimental workflow used to investigate the synergistic ototoxicity between **Ethacrynic Acid** (EA) and Gentamicin (GM), as detailed in a 2025 study [7].



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Diagram of Ototoxicity Synergy Experiment

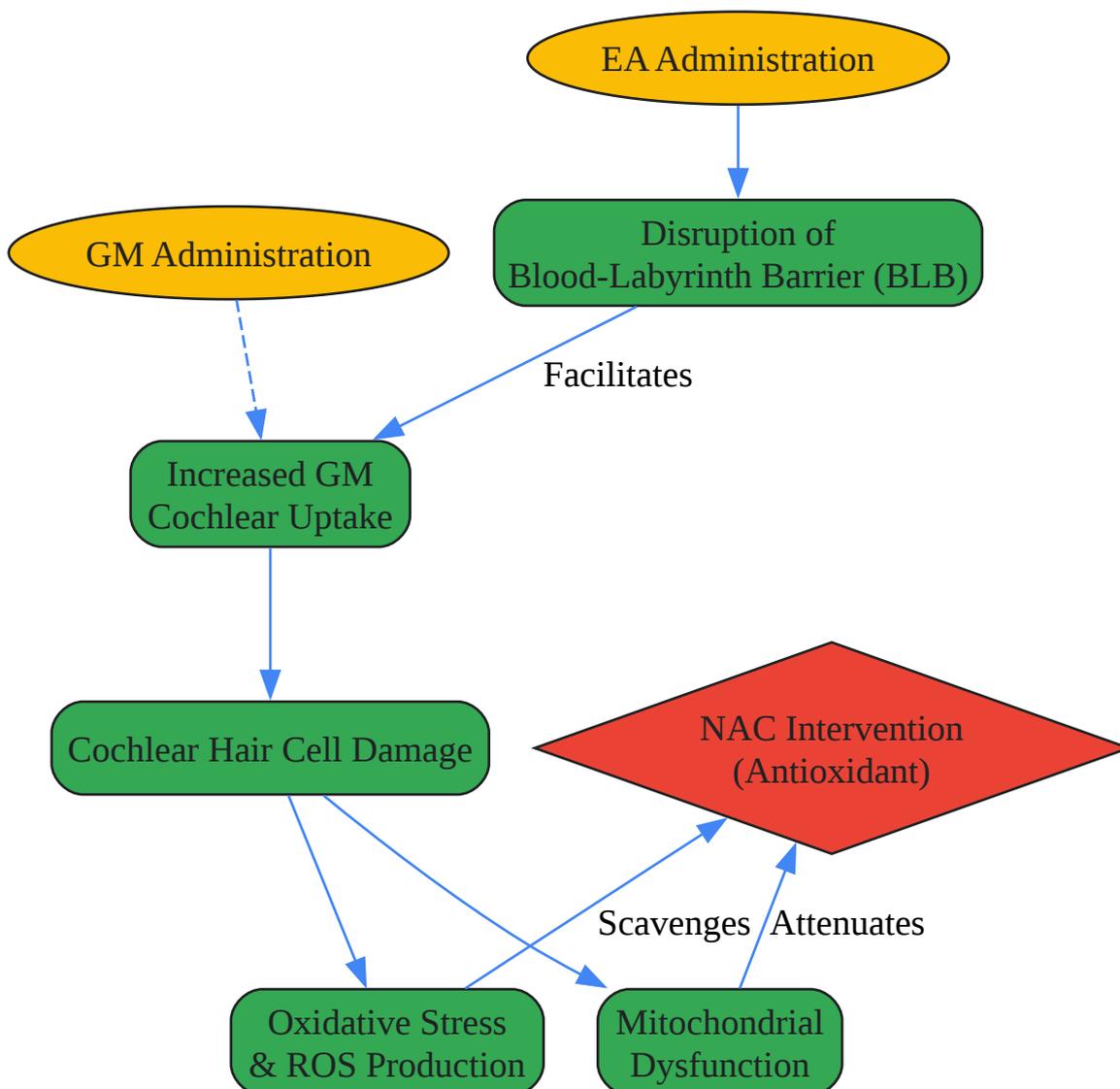
The experimental methodology can be summarized as follows [7]:

- **Subjects:** Adult male C57BL/6 J mice.
- **Grouping:** Animals were randomly assigned to control, GM-alone (varying doses and routes), EA-alone, GM+EA co-administration, and N-acetylcysteine (NAC) protection groups.

- **Procedures:** Hearing function was assessed, followed by morphological analysis of cochlear hair cells to quantify damage.
- **Mechanistic Analysis:** Studies focused on the integrity of the blood-labyrinth barrier and measurement of oxidative stress markers within the cochlea.

Signaling Pathway of Ototoxicity

The proposed mechanism by which **Ethacrynic Acid** (EA) regulates gentamicin (GM) ototoxicity, particularly through the blood-labyrinth barrier (BLB), is visualized below.



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Pathway of **Ethacrynic Acid**-Regulated Ototoxicity

This mechanism involves two primary pathways [7]:

- **Barrier Disruption:** EA primarily targets and disrupts the integrity of the blood-labyrinth barrier. This breach allows for significantly greater penetration of GM from the systemic circulation into the cochlear endolymph.
- **Cellular Damage:** Once inside the cochlea, GM induces hair cell death through mechanisms like oxidative stress and mitochondrial dysfunction. The antioxidant N-acetylcysteine (NAC) has shown protective effects by scavenging reactive oxygen species (ROS) and mitigating this damage.

Summary for Professionals

For researchers and drug development professionals, **ethacrynic acid**'s profile is defined by its **unique sulfa-free structure and a higher-risk ototoxicity profile**. Its clinical use is largely reserved for patients with sulfa allergies or refractory edema. The equivalency to furosemide is an estimate for clinical dosing, but key experimental differentiators include its distinct **inhibition of kynurenic acid production** and its potent **synergistic ototoxicity** with aminoglycosides via blood-labyrinth barrier disruption.

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